molecular formula C14H11ClO2 B1463757 2-Chloro-5-(2-methylphenyl)benzoic acid CAS No. 1184525-11-8

2-Chloro-5-(2-methylphenyl)benzoic acid

Cat. No. B1463757
CAS RN: 1184525-11-8
M. Wt: 246.69 g/mol
InChI Key: YNWTZXXKFXJCND-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1184525-11-8 . It has a molecular weight of 246.69 . The IUPAC name for this compound is 4-chloro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2-methylphenyl)benzoic acid consists of a benzene ring with a carboxylic acid group (-COOH) and a chlorine atom attached, along with a 2-methylphenyl group .

Scientific Research Applications

Plant Growth Regulation

Studies on plant growth-regulating substances have investigated the physiological activity of mono- and di-substituted chloro- and methyl-phenoxyacetic and benzoic acids, including compounds similar to 2-chloro-5-(2-methylphenyl)benzoic acid. These studies found that chlorine substitution tends to have a greater effect than methyl in conferring activity on benzoic acids. Specifically, disubstitution with chloro derivatives was more active, highlighting the potential of such compounds in regulating plant growth through their effect on the aromatic ring positioning of substituents (Pybus, Smith, Wain, & Wightman, 1959).

Chemical Synthesis and Reactions

The nitration of chloro-methylbenzoyl benzoic acids, including structures similar to 2-chloro-5-(2-methylphenyl)benzoic acid, has been studied, revealing the formation of nitrobenzoyl benzoic acid derivatives. This research provides insights into the reactivity and potential applications of these compounds in the synthesis of dyes and other chemical materials, demonstrating the versatility and reactivity of substituted benzoic acids in chemical synthesis (Arient, Šlosar, Štěrba, & Obruba, 1967).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of substituted quinazolinyl methyl nitrite derivatives from chloro-substituted benzoic acids highlight the potential biomedical applications of these compounds. By exploring their effects against various bacteria and fungi, researchers are uncovering the therapeutic potential of chloro-substituted benzoic acids in combating microbial infections, indicating that compounds like 2-chloro-5-(2-methylphenyl)benzoic acid could be valuable in the development of new antimicrobial agents (Chaitanya, Guguloth, Damodhar, & An, 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the modification of benzoic acids, including chloro- and methyl-substituted derivatives, plays a crucial role in the synthesis and development of new materials. Studies on the crystal structure and polymorphism of fenamic and tolfenamic acids, derivatives related to 2-chloro-5-(2-methylphenyl)benzoic acid, have provided valuable insights into the design and development of materials with desired physical and chemical properties, impacting fields ranging from pharmaceuticals to advanced materials engineering (Uzoh, Cruz-Cabeza, & Price, 2012).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWTZXXKFXJCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681198
Record name 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-methylphenyl)benzoic acid

CAS RN

1184525-11-8
Record name 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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